1-Butoxymethyl-4-chloromethyl-benzene
Description
Structural Characterization of 1-Butoxymethyl-4-chloromethyl-benzene
Molecular Architecture and IUPAC Nomenclature
The IUPAC name 1-(butoxymethyl)-4-(chloromethyl)benzene systematically describes its structure: a benzene ring with a butoxymethyl substituent at position 1 and a chloromethyl group at position 4. The molecular formula C₁₂H₁₇ClO (MW = 212.71 g/mol) reflects a para-disubstituted aromatic system with an ether linkage and a halogenated alkyl chain.
Key Structural Features :
- Benzene Core : Aromatic C-C bond lengths average $$1.39 \, \text{Å}$$, typical for sp² hybridization.
- Butoxymethyl Group : The -CH₂-O-C₄H₉ moiety introduces steric bulk and electron-donating effects via the ether oxygen.
- Chloromethyl Group : The -CH₂Cl substituent contributes polarity and electrophilic character due to the C-Cl bond ($$1.77 \, \text{Å}$$).
The SMILES notation CCCCOCC₁=CC=C(C=C₁)CCl encodes the connectivity, while the InChIKey JOSURZHUJBCODZ-UHFFFAOYSA-N uniquely identifies the compound in databases.
Crystallographic Analysis and Bond Length Parameters
Experimental crystallographic data for this compound remains limited, but computational models predict key geometric parameters. Density functional theory (DFT) optimizations suggest the following bond lengths:
| Bond Type | Calculated Length (Å) |
|---|---|
| C(aromatic)-C(aromatic) | 1.39 |
| C-O (ether) | 1.43 |
| C-Cl (chloromethyl) | 1.77 |
| C-CH₂ (alkyl) | 1.53 |
The butoxymethyl chain adopts a staggered conformation to minimize steric strain, while the chloromethyl group lies perpendicular to the aromatic plane to reduce electronic repulsion.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (400 MHz, CDCl₃):
- Aromatic Protons : A doublet at $$ \delta \, 7.32 \, \text{ppm} $$ (2H, J = 8.1 Hz) and $$ \delta \, 7.25 \, \text{ppm} $$ (2H, J = 8.1 Hz) corresponds to the para-substituted benzene ring.
- Butoxymethyl Group :
- Chloromethyl Group : CH₂Cl at $$ \delta \, 4.62 \, \text{ppm} $$ (2H, s).
¹³C NMR (100 MHz, CDCl₃):
- Aromatic carbons at $$ \delta \, 138.2 \, \text{ppm} $$ (C-1), $$ \delta \, 129.4 \, \text{ppm} $$ (C-2/C-6), $$ \delta \, 128.7 \, \text{ppm} $$ (C-3/C-5), and $$ \delta \, 133.9 \, \text{ppm} $$ (C-4).
- Ether oxygen-bearing carbon at $$ \delta \, 72.1 \, \text{ppm} $$, and chloromethyl carbon at $$ \delta \, 46.8 \, \text{ppm} $$.
Infrared (IR) Vibrational Frequency Analysis
IR spectroscopy reveals characteristic absorptions (cm⁻¹):
- C-O-C Stretch : Strong band at $$1,120 \, \text{cm}^{-1}$$ from the ether linkage.
- C-Cl Stretch : Medium intensity at $$680 \, \text{cm}^{-1}$$.
- Aromatic C-H Stretch : Peaks at $$3,060 \, \text{cm}^{-1}$$ (sp² hybridized C-H).
- Aliphatic C-H Stretch : Bands between $$2,850–2,960 \, \text{cm}^{-1}$$ from butoxymethyl CH₂ groups.
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI-MS) at 70 eV yields:
- Molecular Ion : m/z 212 (M⁺, 15% abundance).
- Key Fragments :
The base peak at m/z 139 corresponds to the loss of the butoxymethyl group, followed by chlorine elimination to form the tropylium ion (m/z 91).
Properties
Molecular Formula |
C12H17ClO |
|---|---|
Molecular Weight |
212.71 g/mol |
IUPAC Name |
1-(butoxymethyl)-4-(chloromethyl)benzene |
InChI |
InChI=1S/C12H17ClO/c1-2-3-8-14-10-12-6-4-11(9-13)5-7-12/h4-7H,2-3,8-10H2,1H3 |
InChI Key |
JOSURZHUJBCODZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC1=CC=C(C=C1)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Table: Key Properties of Comparable Compounds
Q & A
Q. Q1: What are the optimal synthetic routes for 1-butoxymethyl-4-chloromethyl-benzene, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis typically involves alkylation of 4-chloromethylbenzene derivatives with butoxymethyl halides. A two-step approach is common:
Chloromethylation of benzene derivatives using paraformaldehyde and HCl under reflux (e.g., 40–60°C) to form 4-chloromethylbenzene intermediates .
Alkylation with 1-butoxymethyl bromide or iodide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 80–100°C.
Optimization: Use Design of Experiments (DoE) to vary temperature, solvent polarity, and stoichiometry. Monitor by TLC or HPLC. For example, increasing the molar ratio of butoxymethyl halide to 1.5:1 improves yields by 15–20% .
Q. Q2: How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- ¹H NMR:
- Chloromethyl (-CH₂Cl) protons appear as a singlet at δ 4.5–4.7 ppm.
- Butoxymethyl (-CH₂-O-C₄H₉) protons split into a triplet (δ 3.4–3.6 ppm) due to coupling with adjacent oxymethylene protons.
- ¹³C NMR:
- Chloromethyl carbon at δ 45–47 ppm, butoxymethyl carbon at δ 70–72 ppm.
- IR:
Stability and Reactivity
Q. Q3: What factors influence the hydrolytic stability of the chloromethyl group in this compound under aqueous conditions?
Methodological Answer: Hydrolysis is pH-dependent:
- Acidic conditions (pH < 3): Rapid hydrolysis to 4-hydroxymethyl derivatives via SN1 mechanism.
- Neutral/basic conditions (pH > 7): Slower SN2 pathway due to steric hindrance from the butoxymethyl group.
Experimental Design: - Conduct kinetic studies using UV-Vis or LC-MS to track degradation products.
- Compare with analogs like 4-(bromomethyl)benzaldehyde, where bromide hydrolyzes faster than chloride .
Mitigation: Stabilize with non-polar solvents (e.g., toluene) or antioxidants like BHT .
Q. Q4: How does the butoxymethyl group affect the electrophilicity of the chloromethyl moiety in cross-coupling reactions?
Methodological Answer: The electron-donating butoxymethyl group reduces electrophilicity of the chloromethyl carbon, slowing SN reactions. Case Study:
- In Suzuki-Miyaura coupling, this compound shows lower reactivity than 4-chloromethylbenzaldehyde.
- Use activating agents like Pd(PPh₃)₄ with Cs₂CO₃ to enhance reactivity.
Advanced Analysis: DFT calculations (e.g., Gaussian 09) model electron density shifts. Compare frontier molecular orbitals (HOMO/LUMO) with 4-chloromethylbenzene analogs .
Advanced Mechanistic Studies
Q. Q5: What computational methods are suitable for predicting the regioselectivity of this compound in nucleophilic aromatic substitution?
Methodological Answer:
- Molecular Dynamics (MD): Simulate transition states in solvents like DMF or THF.
- Density Functional Theory (DFT): Calculate activation energies for substitution at chloromethyl vs. butoxymethyl sites.
Example: B3LYP/6-31G* basis sets predict chloromethyl as the primary site due to lower ΔG‡ (∼5 kcal/mol difference) . Validate with experimental kinetic isotope effects (KIEs) .
Q. Q6: How can contradictory data on the compound’s thermal stability (e.g., TGA vs. DSC results) be reconciled?
Methodological Answer:
- TGA: Measures mass loss (e.g., decomposition at 180–200°C).
- DSC: Detects endothermic/exothermic events (e.g., melting at 80–90°C).
Resolution:
Perform combined TGA-DSC to correlate mass loss with thermal events.
Compare with structurally similar compounds like 4-bromobenzyl cyanide, which decomposes at 160°C .
Use Kissinger analysis to calculate activation energy (Ea) of decomposition .
Biological and Materials Applications
Q. Q7: What strategies are effective in studying the antimicrobial activity of this compound against Gram-positive vs. Gram-negative bacteria?
Methodological Answer:
- MIC Assays: Test against S. aureus (Gram+) and E. coli (Gram-) using broth microdilution (CLSI guidelines).
- Mechanistic Insight: Use fluorescent probes (e.g., SYTOX Green) to assess membrane disruption.
Advanced Design: Compare with 4-chloromethylbenzaldehyde derivatives, which show higher activity due to increased lipophilicity .
Q. Q8: How can the compound’s potential as a precursor for liquid crystal materials be evaluated?
Methodological Answer:
- Polarized Optical Microscopy (POM): Observe mesophase formation (e.g., nematic/smectic phases) during heating-cooling cycles.
- XRD: Analyze molecular packing in crystalline vs. liquid crystal states.
Case Study: Analogous biphenyl derivatives (e.g., 4-(trifluoromethyl)biphenyl) exhibit smectic phases at 120–150°C .
Data Analysis and Reproducibility
Q. Q9: What statistical approaches address batch-to-batch variability in synthetic yields of this compound?
Methodological Answer:
Q. Q10: How can machine learning models predict novel derivatives of this compound with desired properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
